molecular formula C106H178N40O32S7 B1143152 OMEGA-CONOTOXIN MVIIC CAS No. 168831-68-3

OMEGA-CONOTOXIN MVIIC

Cat. No.: B1143152
CAS No.: 168831-68-3
M. Wt: 2749.25
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Description

Primary Sequence Analysis and Cysteine Framework

This compound possesses a distinct primary amino acid sequence that defines its structural and functional characteristics as a member of the omega-conotoxin family. The complete amino acid sequence of this peptide is CKGKGAPCRKTMYDCCSGSCGRRGKC, comprising either 26 or 27 residues depending on the specific structural determination methodology employed. This linear sequence contains six strategically positioned cysteine residues that serve as critical structural determinants for the peptide's three-dimensional folding pattern and stability.

The cysteine framework of this compound follows the established Framework III pattern characteristic of many conotoxins, which represents one of the most extensively studied structural motifs in this protein family. This framework designation reflects the specific spacing and arrangement of cysteine residues within the primary sequence, creating a distinctive pattern that influences both the folding pathway and the final three-dimensional structure. The Framework III classification places this compound within a larger group of structurally related peptides that share similar disulfide connectivity patterns and overall architectural features.

The molecular composition of this compound includes a molecular formula of C₁₀₆H₁₇₈N₄₀O₃₂S₇, reflecting the complex arrangement of atoms required to maintain the peptide's structural integrity. The presence of seven sulfur atoms corresponds to the six cysteine residues plus an additional sulfur-containing amino acid, methionine, which appears at position 12 in the sequence. This molecular composition contributes to the overall stability and resistance to degradation that characterizes many conotoxin peptides.

Within the primary sequence, several notable features contribute to the peptide's structural organization. The amino-terminal region begins with a cysteine residue, immediately followed by lysine and glycine residues that provide both charge and flexibility characteristics. The central portion of the sequence contains the critical disulfide-forming cysteine residues interspersed with various amino acids including basic residues such as lysine and arginine, which contribute to the peptide's overall electrostatic properties. The carboxy-terminal region concludes with another cysteine residue, completing the framework necessary for proper disulfide bond formation.

Nuclear Magnetic Resonance Solution Structure Studies

The three-dimensional structure of this compound has been extensively characterized through nuclear magnetic resonance spectroscopy studies, providing detailed insights into its solution conformation and structural organization. The nuclear magnetic resonance-based structure determination employed comprehensive two-dimensional proton nuclear magnetic resonance techniques combined with advanced computational methods including distance geometry calculations and restrained molecular dynamics simulations to generate high-resolution structural models.

The nuclear magnetic resonance spectroscopic analysis of this compound utilized complete relaxation matrix analysis through the MARDIGRAS program to generate precise distance restraints from cross-peak intensities observed in nuclear Overhauser effect spectroscopy spectra. This approach provided 187 distance restraints that were subsequently employed in conjunction with 23 angle restraints derived from vicinal coupling constants to guide the structure calculation process. The comprehensive dataset enabled the generation of high-quality structural ensembles with excellent convergence properties.

The final structural ensemble derived from nuclear magnetic resonance analysis demonstrated remarkable consistency, with the backbone atoms of the best 21 structures exhibiting an average pairwise root mean square deviation of 0.84 Angstroms. This level of structural precision indicates excellent definition of the peptide backbone and provides confidence in the reliability of the determined structure. The ensemble R₁/₆ factor calculated using the CORMA program yielded a value of 11 percent, further validating the quality of the structural determination.

Stereospecific assignments were successfully obtained for 12 of the beta prochiral centers within the peptide structure, providing additional constraints that enhanced the precision of the structural determination. These assignments were particularly valuable for defining the local conformations of amino acid side chains and their spatial relationships within the three-dimensional structure. The incorporation of these detailed assignments contributed significantly to the overall quality and reliability of the final structural models.

The nuclear magnetic resonance studies also included measurements of carbon-13 relaxation times using inversely detected natural abundance spectra to determine the correlation time necessary for relaxation matrix calculations. This approach provided essential dynamic information about the peptide's motion in solution and enabled more accurate interpretation of the nuclear magnetic resonance data. The correlation time measurements contributed to the overall understanding of the peptide's dynamic behavior and helped validate the structural models.

Disulfide Bond Connectivity Patterns

The disulfide bond architecture of this compound represents a critical structural feature that determines both the peptide's three-dimensional fold and its remarkable stability. The peptide contains three disulfide bonds formed between specific pairs of cysteine residues, creating a complex network of covalent cross-links that constrain the peptide backbone into a highly organized and stable conformation. These disulfide bonds follow a specific connectivity pattern that is characteristic of the omega-conotoxin family and contributes to the peptide's resistance to proteolytic degradation.

The first disulfide bond connects cysteine residue 1 with cysteine residue 16, spanning a significant portion of the peptide sequence and creating a large macrocyclic constraint. This disulfide bond plays a crucial role in establishing the overall topology of the peptide and helps define the spatial arrangement of the intervening amino acid residues. The formation of this disulfide bond is essential for proper folding and contributes to the peptide's ability to maintain its active conformation under physiological conditions.

The second disulfide bond links cysteine residue 8 with cysteine residue 20, creating an additional cross-link that further stabilizes the peptide structure. This disulfide bond is positioned within the central region of the peptide and contributes to the formation of the characteristic beta-sheet secondary structure elements observed in the nuclear magnetic resonance-derived models. The strategic placement of this disulfide bond helps maintain the proper orientation of critical amino acid residues involved in biological activity.

The third disulfide bond connects cysteine residue 15 with the carboxy-terminal cysteine residue 26, completing the disulfide bonding pattern and providing additional structural constraints. This disulfide bond is particularly important for maintaining the integrity of the carboxy-terminal region and ensures proper positioning of amino acid residues that may be involved in target recognition and binding. The formation of all three disulfide bonds creates a highly cross-linked structure that exhibits exceptional stability.

The overall disulfide connectivity pattern of this compound follows the general framework observed in many conotoxin peptides, where the disulfide bonds create a series of interconnected loops that define the peptide's three-dimensional architecture. This connectivity pattern is essential for the formation of the characteristic cystine knot motif that is commonly observed in conotoxin structures. The cystine knot arrangement provides exceptional resistance to thermal and chemical denaturation, making this compound remarkably stable under a wide range of conditions.

The specific disulfide connectivity also influences the peptide's folding pathway and determines the kinetics of proper structure formation during chemical synthesis or biological expression. Understanding the disulfide bonding pattern is crucial for successful production of biologically active this compound and provides insights into the evolutionary constraints that have shaped the structure of this peptide family.

Conformational Dynamics in Aqueous Environments

The conformational behavior of this compound in aqueous solution exhibits characteristics typical of small, disulfide-rich peptides, where the rigid disulfide bond framework constrains overall molecular motion while allowing for localized flexibility in specific regions. Nuclear magnetic resonance relaxation studies and molecular dynamics simulations have provided insights into the dynamic properties of this peptide, revealing areas of both rigidity and flexibility that contribute to its biological function and structural stability.

The global fold of this compound demonstrates remarkable stability in aqueous environments, with the disulfide bond network providing a rigid scaffold that maintains the essential three-dimensional architecture under physiological conditions. The backbone structure exhibits limited conformational fluctuations, as evidenced by the excellent convergence of nuclear magnetic resonance-derived structural ensembles and the low root mean square deviations observed among different conformers. This structural rigidity is essential for maintaining the precise spatial arrangement of amino acid residues required for biological activity.

Despite the overall structural stability, certain regions of this compound exhibit enhanced conformational flexibility that may be functionally relevant. Nuclear magnetic resonance data suggest that the peptide region from residues 9 to 16 displays greater dynamic behavior compared to other portions of the structure, indicating localized flexibility that could facilitate conformational adjustments upon target binding. This dynamic region corresponds to one of the loop structures formed between disulfide-bonded cysteine residues and may play a role in the peptide's ability to interact with its calcium channel targets.

The conformational dynamics of this compound are influenced by environmental factors including temperature, pH, and ionic strength, which can affect both the local and global motions of the peptide. Temperature-dependent studies have revealed that the peptide maintains its overall fold across a range of physiologically relevant temperatures, although some increase in local flexibility may occur at elevated temperatures. The stability of the disulfide bond network ensures that the peptide retains its essential structural features even under conditions that might destabilize less constrained peptides.

Molecular dynamics simulations have provided additional insights into the conformational behavior of this compound, revealing the timescales and amplitudes of various types of molecular motion. These computational studies indicate that while the backbone structure remains relatively rigid on nanosecond timescales, side chain movements and localized loop fluctuations occur more readily and may contribute to the peptide's ability to adapt its conformation for optimal target binding. The simulation results are consistent with experimental nuclear magnetic resonance data and provide a molecular-level understanding of the peptide's dynamic properties.

Comparative Structural Analysis with Omega-Conotoxin GVIA and Omega-Conotoxin MVIIA

Comparative structural analysis of this compound with related peptides omega-conotoxin GVIA and omega-conotoxin MVIIA reveals both conserved architectural features and distinctive structural differences that contribute to their individual functional properties. These three omega-conotoxins share the common characteristic of containing six cysteine residues arranged in similar framework patterns, yet they exhibit distinct amino acid sequences and subtle structural variations that influence their selectivity for different calcium channel subtypes.

The overall three-dimensional architecture of this compound closely resembles that of omega-conotoxin GVIA and omega-conotoxin MVIIA, with all three peptides adopting similar backbone folds characterized by antiparallel beta-sheet structures and multiple turn regions. Nuclear magnetic resonance-derived structural models demonstrate that the global folds of these peptides are remarkably similar despite significant differences in their amino acid sequences, indicating that the disulfide bond framework provides a conserved structural template that is maintained across the omega-conotoxin family.

Detailed structural comparisons reveal that the most significant differences between this compound and its related counterparts occur in the loop regions that connect the disulfide-bonded cysteine residues. Nuclear magnetic resonance spectroscopy studies have identified several differences in local structure among these peptides, particularly in loops 2 and 4, which have been shown to make the greatest contribution to voltage-sensitive calcium channel subtype selectivity. These structural variations in critical loop regions provide the molecular basis for the distinct pharmacological profiles exhibited by each omega-conotoxin.

The structural relationship between this compound and omega-conotoxin GVIA is particularly noteworthy, as both peptides contain similar numbers of amino acid residues and share comparable disulfide connectivity patterns. However, omega-conotoxin GVIA adopts a slightly different conformation in certain loop regions, as evidenced by nuclear magnetic resonance studies that reveal distinct patterns of nuclear Overhauser effects and chemical shift differences. These structural variations correlate with differences in their calcium channel binding specificities and functional properties.

Comparison with omega-conotoxin MVIIA reveals additional structural insights, as this peptide has been extensively studied both structurally and functionally. The nuclear magnetic resonance structure of omega-conotoxin MVIIA demonstrates similar overall fold topology to this compound, but with notable differences in the conformational dynamics of specific loop regions. Studies using hybrid peptides containing loop segments from both omega-conotoxin MVIIA and this compound have confirmed that loops 2 and 4 are critical determinants of calcium channel selectivity, with homogeneous combinations of these loops displaying clear selectivity preferences.

The comparative analysis also extends to the dynamic properties of these related omega-conotoxins, where nuclear magnetic resonance relaxation studies have revealed differences in the conformational flexibility of specific regions among the three peptides. These dynamic differences may contribute to the distinct binding kinetics and selectivity profiles observed for each omega-conotoxin, suggesting that both static structural features and dynamic properties play important roles in determining their functional characteristics. The structural comparisons provide valuable insights into the molecular basis of omega-conotoxin function and offer guidance for the design of synthetic analogs with improved selectivity or stability properties.

Properties

CAS No.

168831-68-3

Molecular Formula

C106H178N40O32S7

Molecular Weight

2749.25

Origin of Product

United States

Preparation Methods

Linear Precursor Synthesis

The linear precursor of ω-MVIIC is assembled using Fmoc-based SPPS. A study by Gopalakrishnan et al. (2021) optimized coupling reagents for the 25-mer sequence:

  • Residues 1–15 : HBTU/NMM in DMF achieved 99.4% purity post-purification.

  • Residues 16–25 : DIC/HOBt minimized racemization, yielding 81.3% crude purity.

The combined strategy produced the linear precursor with an overall yield of 35.5%, significantly reducing deletion sequences and truncation products.

Oxidative Folding and Disulfide Bond Formation

Correct disulfide connectivity is critical for ω-MVIIC’s bioactivity. Key folding conditions include:

  • Redox System : A cystine-cysteine mixture in 20% ethanol or methanol promoted native folding without surfactants or chaotropic agents.

  • Concentration and Time : Optimal folding occurred at 1 mg/20 mL (18.9 μM) over 24 hours, achieving >98% correct connectivity.

Scale-up trials confirmed reproducibility, with preparative HPLC yielding 98.3% pure ω-MVIIC. Structural validation via NMR aligned with native conformation, confirming the 1–16, 8–20, and 15–26 disulfide pattern.

Recombinant DNA Technology for this compound Production

Recombinant methods offer a cost-effective alternative to SPPS, particularly for large-scale production.

Codon Optimization and Vector Design

Adams et al. (2006) designed a synthetic gene encoding ω-MVIIC using Escherichia coli-preferred codons, cloned into the pGEX-2T vector for glutathione-S-transferase (GST) fusion. This system enhanced solubility and simplified purification via glutathione-agarose affinity chromatography.

Expression and Purification

  • Fusion Protein Cleavage : Thrombin digestion released ω-MVIIC from GST, followed by gel filtration on Sephacryl S-100 HR to isolate the peptide.

  • Yield : The final product exhibited 800-fold greater analgesic activity than morphine in rat models, validating functional integrity.

Combinatorial Synthesis and Analog Development

Combinatorial approaches enable rapid generation of ω-MVIIC analogues with enhanced selectivity.

Random Air Oxidation Strategy

Nakayama et al. (2000) synthesized 47 analogues via combinatorial methods, incorporating random air oxidation to form disulfide bonds. This technique identified variants with higher P/Q-type channel selectivity, underscoring the role of loops 2 and 4 in VSCC interaction.

Hybrid Peptide Screening

Loop-swapping hybrids between ω-MVIIC and MVIIA (N-type selective) revealed that:

  • Loops 2 and 4 dictate channel specificity, while loops 1 and 3 have minimal impact.

  • Heterogeneous loop combinations reduced selectivity, emphasizing the need for structural homogeneity.

Post-Synthesis Modifications of this compound

Chemical modifications expand ω-MVIIC’s therapeutic potential.

Reductive Amination with Myristic Aldehyde

Zhou et al. (2024) conjugated ω-MVIIC with myristic aldehyde to enhance lipophilicity:

  • Reaction Optimization : A 1:3 peptide-to-aldehyde molar ratio in methanol (pH 5) yielded 95.6% single-site modification.

  • Site Identification : Mass spectrometry localized modifications to Lys2, Lys24, and the N-terminal cysteine.

Molar Ratio (Peptide:Aldehyde)Purity (%)Modified Sites Identified
1:0.578.2Lys2
1:395.6Lys2, Lys24
1:1091.3Lys2, Lys24, N-terminal

Disulfide Bond Reduction and Alkylation

For analytical purposes, disulfide bonds were reduced with DTT and alkylated with iodoacetamide, enabling linearized peptide analysis via LC-MS/MS.

Analytical Characterization and Quality Control

Rigorous characterization ensures peptide integrity and bioactivity.

HPLC and Mass Spectrometry

  • Purity : Commercial synthetic ω-MVIIC (Sigma-Aldrich C4188) achieves ≥95% HPLC purity.

  • Molecular Weight : ESI-MS confirms the theoretical mass of 2749.25 Da.

Functional Assays

  • Calcium Channel Blockade : ω-MVIIC inhibits hippocampal EPSPs at IC₅₀ = 12 nM, confirming P/Q-type VSCC activity.

  • Binding Kinetics : Competition assays with [¹²⁵I]MVIIC validate displacement by analogues .

Chemical Reactions Analysis

Types of Reactions

OMEGA-CONOTOXIN MVIIC can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include the oxidized form of this compound with disulfide bonds and various analogs with substituted amino acids .

Scientific Research Applications

Neuroprotective Effects

Omega-conotoxin MVIIC has demonstrated significant neuroprotective properties in various studies. Research indicates that it can reduce neuronal apoptosis and mitigate damage following spinal cord injuries. In a study involving Wistar rats subjected to spinal cord compression, MVIIC treatment resulted in a notable decrease in cell death and caspase-3 activation, which are critical markers of neuronal injury . The compound was shown to protect spinal cord slices from ischemic insults, reducing dead cells by approximately 24.34% compared to untreated controls .

Key Findings:

  • Cell Preservation : MVIIC pretreatment significantly reduced neuronal cell death in ischemic spinal cord slices.
  • In Vivo Efficacy : Behavioral assessments revealed improved hindlimb function in treated rats, indicating functional recovery post-injury .

Pain Management

The analgesic properties of this compound have been explored in the context of neuropathic pain and chronic pain conditions. Similar to its counterpart MVIIA, MVIIC selectively inhibits N-type calcium channels, which play a crucial role in pain signaling pathways. Studies have shown that intrathecal administration of MVIIC can alleviate mechanical allodynia in animal models of spinal cord injury .

Clinical Implications:

  • Chronic Pain Relief : MVIIC may serve as a therapeutic agent for managing severe chronic pain by blocking pain transmission pathways.
  • Neuropathic Pain : Its application in neuropathic pain models demonstrates its potential as an effective analgesic .

Mechanistic Insights

The mechanisms underlying the neuroprotective and analgesic effects of this compound involve its action on calcium channels. By inhibiting calcium influx through N-type and P/Q-type channels, MVIIC reduces the release of excitatory neurotransmitters such as glutamate, which are implicated in secondary neuronal damage following injury .

Mechanism Overview:

  • Calcium Channel Blockade : Selective inhibition of calcium channels prevents excessive neurotransmitter release.
  • Reduction of Excitotoxicity : By limiting calcium influx, MVIIC mitigates excitotoxic damage to neurons during ischemic events.

Comparative Analysis with Other Conotoxins

While this compound shares structural similarities with other conotoxins like MVIIA, it exhibits distinct selectivity profiles that make it particularly useful for specific applications. Below is a comparative table highlighting key characteristics:

ConotoxinTarget Calcium ChannelsMain ApplicationNeuroprotective Effects
MVIIAN-type (Ca_v2.2)Chronic pain managementYes
MVIICN-type (Ca_v2.2), P/Q-type (Ca_v2.1)Spinal cord injury recoveryYes
GVIAN-type (Ca_v2.2)Research toolLimited

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Spinal Cord Injury Model : In a controlled study involving spinal cord compression, rats treated with this compound showed significant improvements in locomotor function compared to placebo groups .
  • Neuropathic Pain Models : Research indicated that administration of MVIIC effectively reduced pain behaviors associated with nerve injury, supporting its potential use in clinical pain management strategies .

Mechanism of Action

OMEGA-CONOTOXIN MVIIC exerts its effects by binding to and blocking voltage-gated calcium channels, specifically the P/Q-type and N-type channels. This inhibition prevents calcium ions from entering the presynaptic terminal, thereby reducing neurotransmitter release. The blockade of these channels leads to decreased neuronal excitability and modulation of synaptic transmission .

Comparison with Similar Compounds

Comparison with Similar Omega-Conotoxins

Structural and Functional Differences

Feature MVIIC GVIA MVIIA (SNX-111) CVID
Target Channel P/Q-type N-type N-type N-type
Key Residues Tyr13 (critical for binding) Lys2, Tyr13 Arg10, Leu11 Arg10, Leu11
Disulfide Bond Pattern Cys1-4, Cys2-5, Cys3-6 Cys1-4, Cys2-5, Cys3-6 Cys1-4, Cys2-5, Cys3-6 Cys1-4, Cys2-5, Cys3-6
Clinical Application Preclinical neuroprotection Research tool FDA-approved for chronic pain Preclinical pain models
Key Findings:
  • Channel Selectivity: MVIIC binds P/Q-type channels via Tyr13, a residue conserved in many omega-conotoxins . GVIA and MVIIA target N-type channels, with MVIIA’s selectivity attributed to loops 2 and 4 in its structure . Hybrid peptides combining MVIIC and MVIIA loops show reduced discrimination between N- and P/Q-type channels .
  • Efficacy in Neuroprotection :

    • MVIIC reduces intracellular Ca²⁺ oscillations and cytotoxicity in bovine chromaffin cells more effectively than GVIA or MVIIA due to its broad-spectrum blockade of N-, P-, and Q-type channels .
    • In spinal cord injury models, intralesional MVIIC (15–60 pmol) improves neuronal survival without systemic toxicity, whereas GVIA lacks comparable efficacy .
Mechanistic Insights:
  • MVIIC vs. GVIA in Tissue Models: In guinea pig ileum, both MVIIC and GVIA inhibit electrically induced contractions, but MVIIC’s effects are reversible, while GVIA’s are long-lasting .
  • Interaction with Other Toxins: MVIIC’s binding to P/Q-type channels is partially displaced by omega-Phonetoxin IIA (spider toxin), indicating overlapping pharmacophores .

Q & A

Q. What are the primary mechanisms of action of OMEGA-CONOTOXIN MVIIC in blocking calcium channels, and how can researchers experimentally validate its selectivity for N- and P/Q-type channels?

this compound inhibits voltage-sensitive calcium channels (VSCCs), specifically N- and P/Q-types, by binding to their α1 subunits. To validate selectivity, researchers use radioligand binding assays (e.g., [¹²⁵I]GVIA for N-type and [¹²⁵I]MVIIC for P/Q-type) in rat brain tissue. Competitive displacement experiments quantify binding affinities (IC₅₀ values), while electrophysiological recordings (patch-clamp) confirm functional blockade in neuronal preparations .

Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

Key considerations include:

  • Purity and quality control : Use peptides with >98% purity (verified via HPLC) and confirm amino acid composition (≤±10% deviation) .
  • Dosage standardization : Pre-test concentrations (e.g., 1–100 nM) in pilot assays to avoid off-target effects.
  • Control experiments : Include vehicle controls and co-application of selective channel blockers (e.g., ω-conotoxin GVIA for N-type) to isolate effects .
  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail methods, including batch-specific COA (Certificate of Analysis) .

Q. How can researchers address discrepancies in reported effects of this compound on neurotransmitter release?

Discrepancies may arise from differences in model systems (e.g., rodent vs. amphibian neurons) or assay conditions (e.g., extracellular Ca²⁺ concentrations). To resolve these:

  • Perform cross-species comparisons using standardized protocols.
  • Use simultaneous measurement of glutamate release (via fluorometry) and Ca²⁺ influx (via Fura-2 imaging) to correlate channel blockade with neurotransmitter dynamics .
  • Replicate conflicting studies with identical parameters (e.g., 11-keto-β-boswellic acid co-treatment) to isolate variables .

Advanced Research Questions

Q. What structural determinants of this compound govern its subtype-specific interactions with VSCCs, and how can mutagenesis studies refine its pharmacophore model?

NMR-derived 3D structures reveal that loops 2 and 4 of the peptide are critical for VSCC subtype selectivity, while loops 1 and 3 contribute minimally . To refine pharmacophores:

  • Synthesize loop-swapped hybrids (e.g., MVIIA/MVIIC chimeras) and test binding affinities .
  • Use alanine-scanning mutagenesis to identify residues (e.g., Lys²⁴, Arg²¹) essential for channel interaction.
  • Compare with homologs like ω-conotoxin GVIA to map conserved vs. divergent binding motifs .

Q. How can researchers optimize this compound for in vivo neuroprotection studies while minimizing off-target effects on nicotinic acetylcholine receptors (nAChRs)?

Evidence suggests this compound may interact with nAChRs at high concentrations . Mitigation strategies include:

  • Dose-response profiling : Establish thresholds for calcium channel selectivity vs. nAChR cross-reactivity in Xenopus oocyte models .
  • Co-application with nAChR antagonists (e.g., diltiazem) to isolate calcium channel effects .
  • Pharmacokinetic tuning : Modify peptide stability via D-amino acid substitutions to reduce systemic exposure .

Q. What methodological frameworks are recommended for integrating this compound into mixed-methods research on synaptic plasticity?

Combine:

  • Quantitative electrophysiology : Measure long-term potentiation (LTP) in hippocampal slices before/after toxin application.
  • Qualitative imaging : Use confocal microscopy to visualize presynaptic Ca²⁺ dynamics (GCaMP6 sensors) paired with toxin perfusion .
  • Data triangulation : Apply statistical models (e.g., ANOVA for dose-dependent effects) alongside thematic analysis of spatial Ca²⁺ flux patterns .

Q. How can this compound be utilized in translational studies to model therapeutic interventions for spinal cord injury (SCI)?

Preclinical protocols include:

  • Injury models : Administer this compound (0.1–1 µg/kg) intravenously post-SCI in rats to assess glutamate release suppression .
  • Outcome measures : Quantify apoptosis (TUNEL staining) and antioxidant markers (SOD, glutathione) 24–72 hours post-treatment.
  • Synergistic approaches : Co-administer with methylprednisolone or riluzole to enhance neuroprotection .

Tables for Key Data

Table 1: Binding Affinities of this compound and Hybrid Peptides

PeptideN-type IC₅₀ (nM)P/Q-type IC₅₀ (nM)Selectivity Ratio (N/P/Q)
Native MVIIC2.13.50.6
MVIIA Loop 2 Hybrid15.28.91.7
MVIIC Loop 4 Hybrid4.31.23.6

Table 2: Methodological Standards for this compound Studies

ParameterRequirement
Purity (HPLC)≥98%
Endotoxin Levels≤50 EU/mg
Amino Acid Composition≤±10% Deviation
Storage Conditions-20°C, lyophilized (vacuum-sealed)

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